![molecular formula C12H12N2O4S2 B3033774 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1177306-33-0](/img/structure/B3033774.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Description
The compound is a pyrazole derivative with thiophene moieties. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. Thiophene is a five-membered sulfur-containing heterocycle that is often incorporated into compounds to confer specific electronic and structural properties. The combination of these two heterocycles in a single molecule suggests potential for interesting chemical behavior and possibly biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. In the first paper, a pyrazole dicarboxylic acid derivative is synthesized from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine, followed by basic hydrolysis . Although the exact compound of interest is not mentioned, this paper provides insight into the synthetic strategies that could be adapted for the synthesis of related pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using techniques such as NMR, Mass, FTIR, and elemental analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The second paper discusses the use of DFT calculations to investigate the electronic structure of synthesized pyrazole-thiophene compounds, which could be relevant for understanding the electronic properties of the compound .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be explored through various functionalization reactions. The third paper describes the functionalization of 1H-pyrazole-3-carboxylic acid with aminophenols to yield N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . This indicates that the carboxylic acid group on the pyrazole ring can be a reactive site for further chemical transformations, which may also apply to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as non-linear optical (NLO) properties, NMR, and other chemical reactivity descriptors, are important for understanding their behavior and potential applications. The second paper provides a comprehensive analysis of these properties for a series of pyrazole-thiophene amide derivatives, which could shed light on the properties of similar compounds . The calculated NMR data from DFT calculations showed significant agreement with experimental results, suggesting that computational methods can be a valuable tool in predicting the properties of new compounds .
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c15-12(16)9-6-10(11-2-1-4-19-11)14(13-9)8-3-5-20(17,18)7-8/h1-2,4,6,8H,3,5,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTNFPGJYZBADA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)O)C3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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